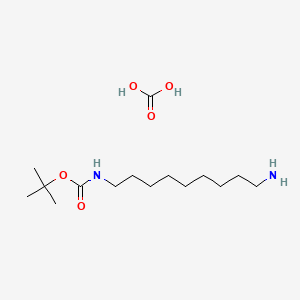
tert-Butyl (9-aminononyl)carbamate carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (9-aminononyl)carbamate carbonate is a chemical compound with the molecular formula C14H30N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Vorbereitungsmethoden
The synthesis of tert-Butyl (9-aminononyl)carbamate carbonate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate . The compound can also be synthesized by reacting the amine group with carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .
Analyse Chemischer Reaktionen
tert-Butyl (9-aminononyl)carbamate carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form various derivatives.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (9-aminononyl)carbamate carbonate has several scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications.
Biology: The compound can be used in biological studies involving protein degradation and other cellular processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (9-aminononyl)carbamate carbonate involves its ability to react with various functional groups. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form different derivatives. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (9-aminononyl)carbamate carbonate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl carbamate: This compound has a similar structure but lacks the long alkane chain.
tert-Butyl (9-aminononyl)carbamate: This compound is similar but does not have the carbonate group.
These similar compounds share some reactivity but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C15H32N2O5 |
|---|---|
Molekulargewicht |
320.42 g/mol |
IUPAC-Name |
tert-butyl N-(9-aminononyl)carbamate;carbonic acid |
InChI |
InChI=1S/C14H30N2O2.CH2O3/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;2-1(3)4/h4-12,15H2,1-3H3,(H,16,17);(H2,2,3,4) |
InChI-Schlüssel |
ZRYFNFFPQQHPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
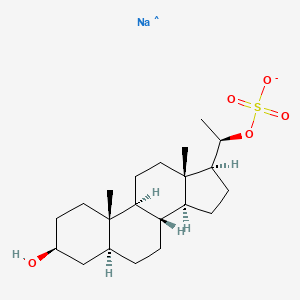
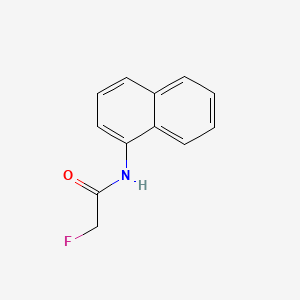
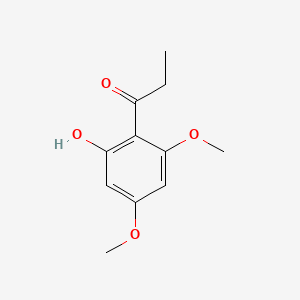
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
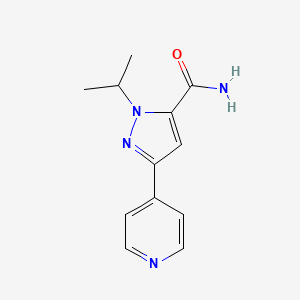
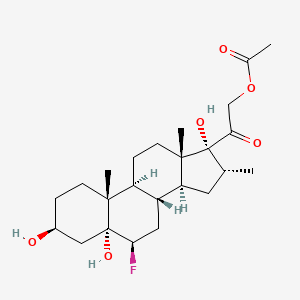
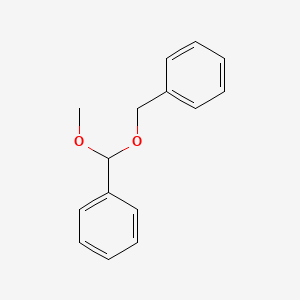
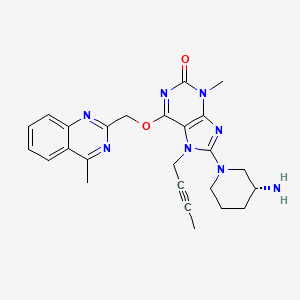
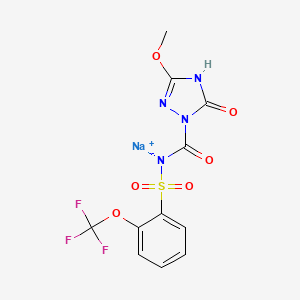
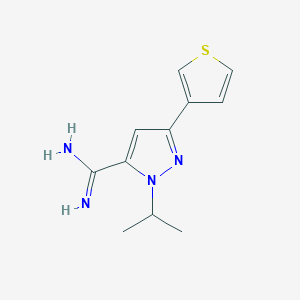
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
